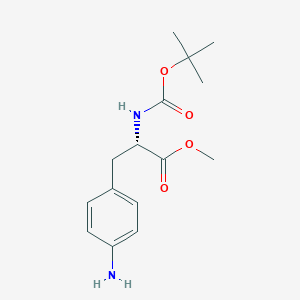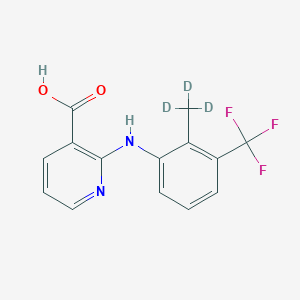
4-Amino-N-(tert-Butoxycarbonyl)-L-Phenylalaninmethylester
Übersicht
Beschreibung
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with potential significance in various fields of chemistry and biochemistry. The molecule contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which are common functional groups in organic synthesis and peptide chemistry.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl amino acid derivatives often involves multistep processes, including protection of amino groups, esterification, and specific functional group transformations. For instance, a related compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine in a yield of 67% through a three-step process involving esterification and protection of amine and thiol groups (Qin et al., 2014). Similarly, the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate involves 1,3-dipolar cycloaddition, highlighting the complex synthetic routes often required for such molecules (Memeo et al., 2014).
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-Phe(4-NH2)-OMe: wird häufig in der Peptidsynthese eingesetzt. Die tert-Butoxycarbonyl-(Boc)-Gruppe dient als α-Aminschutzgruppe, die für die Synthese von Peptiden mit bestimmten Sequenzen unerlässlich ist. Diese Verbindung ist besonders vorteilhaft für die Herstellung von hydrophoben Peptiden und solchen, die Ester- und Thioester-Moleküle enthalten .
Synthese von hydrophoben Peptiden
Die hydrophobe Natur bestimmter Peptide ist für ihre biologische Funktion unerlässlich. Boc-Phe(4-NH2)-OMe spielt eine wichtige Rolle bei der Synthese dieser Peptide und sorgt während des Syntheseprozesses für Stabilität und Spezifität in der Peptidkette .
Produktion von Ester- und Thioester-Molekülen
Im Bereich der Peptidsynthese sind Ester- und Thioestergruppen entscheidend für nachfolgende Konjugationsreaktionen. Boc-Phe(4-NH2)-OMe wird verwendet, um diese funktionellen Gruppen in Peptide einzuführen, die für verschiedene Anwendungen weiter modifiziert werden können .
Milde Entschützung von Aminogruppen
Die Verbindung ist an der milden Entschützung von Aminogruppen in bestimmten Syntheseprozessen beteiligt. Dies ist besonders wichtig im Umgang mit empfindlichen Molekülen, die eine schonende Handhabung erfordern, um ihre Integrität zu erhalten .
Maskierung von Carboxylgruppen
Boc-Phe(4-NH2)-OMe: wird als Maskierungsmittel für Carboxylgruppen in der chemischen Synthese eingesetzt. Dies ermöglicht selektive Reaktionen an anderen Stellen eines Moleküls, ohne die Carboxylgruppe zu beeinträchtigen .
Verbesserung der Reaktionsbedingungen
Forscher haben Boc-Phe(4-NH2)-OMe verwendet, um die Reaktionsbedingungen für die Synthese verschiedener Verbindungen zu verbessern. Seine Anwesenheit kann die Ausbeuten erhöhen und günstigere Bedingungen für bestimmte chemische Reaktionen schaffen .
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
The compound, also known as Boc-Phe(4-NH2)-OMe, features a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly in peptide synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the synthesis process and can be removed later with strong acids such as trifluoroacetic acid .
Biochemical Pathways
Phenylalanine is a precursor to tyrosine, and both of these amino acids are involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
The boc group’s presence may influence these properties, as it can increase the compound’s hydrophobicity, potentially affecting its absorption and distribution .
Result of Action
As a derivative of phenylalanine, it may contribute to protein synthesis and neurotransmitter production, impacting cellular function and communication .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amine group . Additionally, the presence of strong acids can lead to the removal of the Boc group .
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXEIQYCSXKPN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157152 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65615-90-9 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














